

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoline-6-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloroquinoline-6-sulfonamide**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data, supplemented with experimental data from closely related analogs—2-chloroquinoline and benzenesulfonamide—to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of **2-Chloroquinoline-6-sulfonamide** and its derivatives.

Predicted Spectroscopic Data for 2-Chloroquinoline-6-sulfonamide

While experimental data is not readily available, computational models provide valuable predictions for the mass spectrum of the target compound.

Mass Spectrometry (MS)

The predicted mass spectral data for **2-Chloroquinoline-6-sulfonamide** (C₉H₇ClN₂O₂S) is detailed below.

Adduct	m/z
[M+H] ⁺	242.99895
[M+Na] ⁺	264.98089
[M-H] ⁻	240.98439
[M+NH ₄] ⁺	260.02549
[M+K] ⁺	280.95483
[M+H-H ₂ O] ⁺	224.98893
[M] ⁺	241.99112
[M] ⁻	241.99222

Experimental Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic characteristics of **2-Chloroquinoline-6-sulfonamide**, this section presents experimental data for its core structural components: 2-chloroquinoline and benzenesulfonamide.

2-Chloroquinoline

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of 2-Chloroquinoline

The proton NMR spectrum of 2-chloroquinoline would exhibit signals corresponding to the protons on the quinoline ring system.

¹³C NMR Spectrum of 2-Chloroquinoline

The carbon NMR spectrum provides insight into the carbon framework of the quinoline core.

Chemical Shift (ppm)	Assignment
151.8	C2
148.1	C8a
138.8	C4
130.1	C8
128.9	C5
127.5	C7
127.4	C6
126.9	C4a
122.5	C3

2.1.2. Infrared (IR) Spectroscopy of 2-Chloroquinoline

The IR spectrum of 2-chloroquinoline shows characteristic absorptions for the aromatic system and the carbon-chlorine bond.

Wavenumber (cm ⁻¹)	Vibrational Mode
3050-3100	C-H stretching (aromatic)
1600-1650	C=C stretching (aromatic)
1500-1550	C=N stretching
700-850	C-Cl stretching

2.1.3. Mass Spectrometry (MS) of 2-Chloroquinoline

The mass spectrum of 2-chloroquinoline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
163	High	[M] ⁺
165	Lower (approx. 1/3 of M)	[M+2] ⁺ (due to ³⁷ Cl isotope)
128	High	[M-Cl] ⁺

Benzenesulfonamide

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of Benzenesulfonamide

The proton NMR spectrum of benzenesulfonamide is characterized by signals from the aromatic protons and the sulfonamide NH₂ protons.[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.84	m	2H	Aromatic H (ortho to SO ₂ NH ₂)
7.47-7.70	m	3H	Aromatic H (meta, para)
7.33	s	2H	SO ₂ NH ₂

2.2.2. Infrared (IR) Spectroscopy of Benzenesulfonamide

The IR spectrum of benzenesulfonamide displays characteristic bands for the sulfonamide group and the benzene ring.[\[4\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
3350-3450	N-H stretching (asymmetric and symmetric)
3000-3100	C-H stretching (aromatic)
1310-1350	S=O stretching (asymmetric)
1150-1170	S=O stretching (symmetric)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

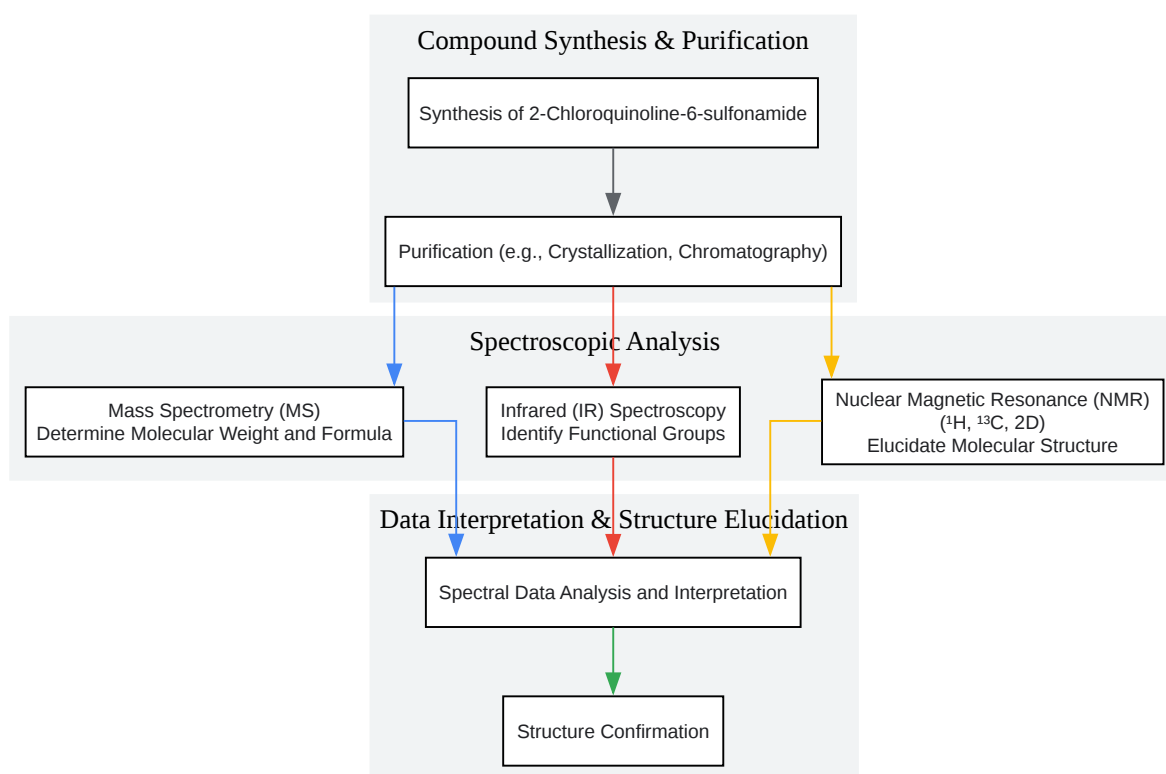
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For electrospray ionization (ESI), the sample is ionized by applying a high voltage to a nebulizing needle. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like **2-Chloroquinoline-6-sulfonamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. 2-Chloroquinoline | C₉H₆ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2-chloro- [webbook.nist.gov]
- 3. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]
- 4. Benzenesulfonamide [webbook.nist.gov]
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